4-Bromobenzo[c]isoxazole-3-carboxylic Acid
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Overview
Description
4-Bromo-2,1-benzoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol . This compound is a derivative of benzoxazole, which is a bicyclic planar molecule known for its diverse applications in medicinal, pharmaceutical, and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,1-benzoxazole-3-carboxylic acid typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with 4-bromo-3-nitrobenzoic acid under reflux conditions in the presence of a suitable catalyst . The reaction proceeds through a cyclization process, forming the benzoxazole ring.
Industrial Production Methods
Industrial production methods for 4-Bromo-2,1-benzoxazole-3-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
4-Bromo-2,1-benzoxazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,1-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2,1-Benzisoxazole-3-carboxylic acid: Similar structure but lacks the bromine atom.
4-Chloro-2,1-benzoxazole-3-carboxylic acid: Chlorine atom instead of bromine.
4-Fluoro-2,1-benzoxazole-3-carboxylic acid: Fluorine atom instead of bromine.
Uniqueness
4-Bromo-2,1-benzoxazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .
Biological Activity
4-Bromobenzo[c]isoxazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, synthesizing findings from various studies.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its structural formula is as follows:
The presence of the bromine atom at the 4-position significantly influences its biological activity by enhancing interactions with biological targets.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and liver cancers. For instance, in a study evaluating its effects on Huh7 liver cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value ranging from 10 to 25 µM, indicating its potential as a lead compound for cancer therapy .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | Huh7 | 15 ± 2 |
Doxorubicin | Huh7 | 0.22 ± 0.02 |
Sorafenib | Huh7 | 6.5 ± 0.5 |
2. Enzyme Inhibition
The compound has also been identified as an inhibitor of specific enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This inhibition can alter the pharmacokinetics of co-administered drugs, which is crucial for understanding its therapeutic implications.
3. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism appears to involve the modulation of pro-inflammatory cytokines, although detailed pathways remain to be elucidated .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Apoptosis Induction : The compound promotes apoptosis through the modulation of Bcl-2 family proteins and activation of caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase by increasing levels of retinoblastoma (Rb) protein and decreasing cyclin-dependent kinase (CDK) levels .
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
In vivo studies demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of liver cancer. The compound was administered at doses ranging from 10 to 30 mg/kg body weight, resulting in a dose-dependent decrease in tumor growth compared to control groups .
Case Study 2: Pharmacokinetic Profile
A pharmacokinetic study revealed that after oral administration, the compound exhibited favorable absorption characteristics with a bioavailability of approximately 45%. The plasma half-life was determined to be around 8 hours, suggesting potential for therapeutic use in chronic conditions requiring sustained drug levels .
Properties
Molecular Formula |
C8H4BrNO3 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
4-bromo-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(8(11)12)13-10-5/h1-3H,(H,11,12) |
InChI Key |
UKMZUDYHASCFOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC(=C2C(=C1)Br)C(=O)O |
Origin of Product |
United States |
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